molecular formula C23H25FN4O2 B2551654 N-(4-氟苄基)-3-((3-(邻甲苯基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-甲酰胺 CAS No. 1706104-68-8

N-(4-氟苄基)-3-((3-(邻甲苯基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-甲酰胺

货号 B2551654
CAS 编号: 1706104-68-8
分子量: 408.477
InChI 键: WNQKVQDSFPNVTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" is a derivative of piperidine carboxamide, which is a core structure found in various pharmacologically active compounds. The presence of the 1,2,4-oxadiazol ring suggests potential biological activity, as this motif is common in molecules with diverse therapeutic effects.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized by condensation reactions involving different acid chlorides and a piperidinyl-benzoisoxazole compound . This suggests that the synthesis of the compound may also involve a condensation step, possibly between an appropriate acid chloride and an amine containing the 1,2,4-oxadiazol and o-tolyl groups.

Molecular Structure Analysis

The molecular structure of piperidine carboxamides, such as the ones described in the provided papers, typically includes a piperidine ring linked to a carboxamide group. The presence of substituents like the 4-fluorobenzyl and the 1,2,4-oxadiazolylmethyl groups can significantly influence the molecule's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Piperidine carboxamides can undergo various chemical reactions, depending on their substituents. The fluorine atom on the benzyl group may be reactive towards nucleophilic substitution, while the oxadiazol ring could participate in electrophilic or nucleophilic reactions depending on the context .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the fluorine atom is likely to affect the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate biological membranes. The oxadiazol ring could contribute to the molecule's rigidity, impacting its binding to biological targets .

Antimicrobial and Antiproliferative Activity

Compounds with similar structures have been evaluated for their antimicrobial activity, with some showing better inhibitory activity than standard drugs . Additionally, the related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of antiproliferative agents acting as tubulin inhibitors, which could suggest potential cancer therapeutic applications for the compound .

Inotropic Activity

Another related compound, a triazoloquinolinyl piperidine carboxamide, demonstrated positive inotropic activity, indicating that modifications to the piperidine carboxamide core can lead to compounds with cardiovascular effects . This highlights the versatility of the piperidine carboxamide scaffold in medicinal chemistry.

科学研究应用

代谢和处置研究

利用 19F-NMR 光谱法的一项研究探讨了强效 HIV 整合酶抑制剂的代谢和处置,包括与 N-(4-氟苄基)-3-((3-(邻甲苯基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-甲酰胺 类似的化合物。该研究重点了解大鼠和狗的代谢结局和排泄平衡,为该化合物的药代动力学和潜在治疗应用提供见解 (Monteagudo 等,2007)

抗菌剂开发

另一项研究涉及 1,4-二取代 1,2,3-三唑衍生物(包括提到的化合物的结构类似物)的合成和评估,作为潜在的抗菌剂。该研究重点介绍了这些化合物的合成过程和对各种细菌和真菌菌株的抗菌活性,表明它们作为新型抗菌剂的潜力 (Jadhav 等,2017)

抑制微管蛋白以产生抗增殖作用

一项关于噻唑-氨基哌啶杂化类似物(包括与 N-(4-氟苄基)-3-((3-(邻甲苯基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-甲酰胺 结构相关的化合物)的研究发现它们作为结核分枝杆菌 GyrB 抑制剂的潜力。这表明它们在开发具有最小细胞毒性的新型抗结核药物中的应用 (Jeankumar 等,2013)

结构和生物学评估

对类似于所讨论化合物的叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-甲酸酯等化合物的研究涉及合成、表征、X 射线衍射研究和生物学评估。这些化合物经过抗菌和驱虫活性测试,揭示了它们在药物开发中的潜在药理特性和应用 (Sanjeevarayappa 等,2015)

属性

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-16-5-2-3-7-20(16)22-26-21(30-27-22)13-18-6-4-12-28(15-18)23(29)25-14-17-8-10-19(24)11-9-17/h2-3,5,7-11,18H,4,6,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQKVQDSFPNVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。